molecular formula C11H16O3 B1347092 3-(3,4-Dimethoxyphenyl)-1-propanol CAS No. 3929-47-3

3-(3,4-Dimethoxyphenyl)-1-propanol

Cat. No. B1347092
M. Wt: 196.24 g/mol
InChI Key: ZISWRXJZUKDIOO-UHFFFAOYSA-N
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Patent
US04954659

Procedure details

To a 5 1, 3-neck flask, fitted with a condenser, mechanical stirrer and septum inlet, was added by needle/N2 pressure a solution of lithium aluminum hydride in THF (1M, 912 cc). Methyl 3-(3,4-dimethoxyphenyl)propionate (213 g, 0.95 mole) was dissolved in dry THF (total volume 900 cc and the resulting solution was added dropwise over a period of 5 hours using needle/N2 pressure to the stirred LAH solution at a rate to maintain gentle reflux under a continuous N2 atmosphere. The reaction mixture was stirred overnight at room temperature, cooled in an ice/acetone bath and treated dropwise over about 2 hours with saturated NH4Cl solution (104 cc), the nitrogen pressure being continued to this point. After stirring for several hours, the mixture was filtered and the salts were washed with dry THF. The filtrate was evaporated in vacuo to a light yellow oil; yield: 160 g. The salts from the above filtration were air-dried for several days, combined with CH2Cl2 (700 cc), stirred overnight and filtered. The filtrate was evaporated in vacuo to give an additional 26 g of product. The overall yield of a light yellow oil was: 186 g (100%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
912 mL
Type
solvent
Reaction Step One
Quantity
213 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
104 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
N#N.[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:9][O:10][C:11]1[CH:12]=[C:13]([CH2:19][CH2:20][C:21](OC)=[O:22])[CH:14]=[CH:15][C:16]=1[O:17][CH3:18].[NH4+].[Cl-]>C1COCC1>[CH3:9][O:10][C:11]1[CH:12]=[C:13]([CH2:19][CH2:20][CH2:21][OH:22])[CH:14]=[CH:15][C:16]=1[O:17][CH3:18] |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
912 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
213 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CCC(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Five
Name
Quantity
104 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 5 1, 3-neck flask, fitted with a condenser, mechanical stirrer and septum inlet
ADDITION
Type
ADDITION
Details
the resulting solution was added dropwise over a period of 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
to maintain gentle
TEMPERATURE
Type
TEMPERATURE
Details
reflux under a continuous N2 atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice/acetone bath
STIRRING
Type
STIRRING
Details
After stirring for several hours
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
the salts were washed with dry THF
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo to a light yellow oil
FILTRATION
Type
FILTRATION
Details
The salts from the above filtration
CUSTOM
Type
CUSTOM
Details
were air-dried for several days
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 26 g
YIELD: CALCULATEDPERCENTYIELD 13.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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